Dodecahydrodicyclopenta[cd,gh]pentalene
Description
Dodecahydrodicyclopenta[cd,gh]pentalene (C₁₂H₁₂) is a fully saturated polycyclic hydrocarbon derived from its parent unsaturated system, dicyclopenta[cd,gh]pentalene (C₁₂H₆), via complete hydrogenation. This compound belongs to the class of tetraquinanes, characterized by fused cyclopentane rings arranged in a three-dimensional cage-like structure . Its synthesis involves complex cyclization and hydrogenation steps, such as aldol cyclization of bisaldehyde intermediates . Unlike its aromatic or antiaromatic counterparts, the fully hydrogenated form lacks π-electronic conjugation, resulting in enhanced thermodynamic stability and reduced reactivity .
Properties
CAS No. |
60606-96-4 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
tetracyclo[7.2.1.04,11.06,10]dodecane |
InChI |
InChI=1S/C12H18/c1-2-8-6-10-4-3-9-5-7(1)11(8)12(9)10/h7-12H,1-6H2 |
InChI Key |
MRCRJVMFYSQAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC4C3C2C1C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of dodecahydrodicyclopenta[cd,gh]pentalene involves multiple steps, typically starting from simpler hydrocarbons. One common synthetic route includes the cyclization of linear precursors under specific conditions to form the polycyclic structure The reaction conditions often involve the use of catalysts and high temperatures to facilitate the formation of the desired product
Chemical Reactions Analysis
Dodecahydrodicyclopenta[cd,gh]pentalene undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction may yield fully saturated hydrocarbons .
Scientific Research Applications
Dodecahydrodicyclopenta[cd,gh]pentalene has several applications in scientific research. In chemistry, it is used as a model compound to study the properties of nonalternant hydrocarbons and their π-conjugated systems . In biology and medicine, its derivatives are investigated for potential therapeutic applications due to their unique electronic properties. In industry, this compound can be used in the development of advanced materials with specific electronic characteristics .
Mechanism of Action
The mechanism of action of dodecahydrodicyclopenta[cd,gh]pentalene involves its interaction with molecular targets through its π-conjugated system . This interaction can affect various pathways, depending on the specific application. For example, in electronic materials, the compound’s unique electronic properties can influence conductivity and other characteristics. In biological systems, its derivatives may interact with enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Dicyclopenta[cd,gh]pentalene (C₁₂H₆)
- Structure : A partially unsaturated tetraquinane with alternating single and double bonds.
- Aromaticity : Theoretical studies indicate antiaromatic character due to its 12 π-electron system, leading to high strain energy and instability .
- Synthesis : Generated transiently via photochemical or thermal decomposition of precursors like tetraene intermediates .
Octahedrane (C₁₂H₁₂)
Pentalene (C₈H₆)
- Structure : A bicyclic hydrocarbon with two fused cyclopentadiene rings.
- Aromaticity: Antiaromatic (8 π-electrons), leading to dimerization or stabilization via metal coordination in organometallic complexes .
Physicochemical Properties
| Compound | Molecular Formula | Solubility (Water) | Vapor Pressure (25°C) | log Kow | Stability |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₂ | Insoluble | ~1×10⁻⁶ mm Hg | ~3.5 | High (saturated) |
| Dicyclopenta[cd,gh]pentalene | C₁₂H₆ | Insoluble | ~1×10⁻⁴ mm Hg | ~4.2 | Low (antiaromatic) |
| Mirex (Chlorinated derivative) | C₁₀Cl₁₂ | 0.07 μg/L | 3×10⁻⁷ mm Hg | 5.28 | High (POP) |
| Chlordane (Technical mixture) | C₁₀H₆Cl₈ | 0.009 mg/L | ~1×10⁻⁵ mm Hg | 6.16 | Variable |
Notes:
- Mirex, a chlorinated analog of cyclobuta[cd]pentalene, exhibits extreme hydrophobicity and persistence (log Kow = 5.28), classifying it as a persistent organic pollutant (POP) .
- Technical chlordane, a structurally related chlorinated cyclodiene, has variable physicochemical properties due to its eutectic mixture composition .
Stability and Reactivity
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